molecular formula C6H5BrN2O3 B1175096 SDZ 264-412 CAS No. 146837-71-0

SDZ 264-412

Cat. No.: B1175096
CAS No.: 146837-71-0
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Description

Sulfadiazine (SDZ), a sulfonamide antibiotic, is characterized by a nitrogen-containing heterocyclic ring and a sulfonamide group (S=O bond) . Structurally, SDZ’s ionization efficiency in analytical techniques like MALDI-TOF MS is attributed to its heterocyclic and sulfonamide groups, which facilitate interactions with matrices such as CuCoO–GO . Its degradation pathways, adsorption behavior, and pharmacokinetics have been extensively studied, revealing context-dependent efficiencies and environmental impacts .

Properties

CAS No.

146837-71-0

Molecular Formula

C6H5BrN2O3

Synonyms

SDZ 264-412

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

SDZ shares structural similarities with sulfonamide antibiotics and related derivatives. Key comparisons include:

Compound Structural Differences from SDZ Ionization Efficiency (CuCoO–GO Matrix) Key Applications/Effects Reference
Sulfapyridine Additional nitrogen atom High (similar to SDZ) Antibacterial agent
Sulfonamide Lacks heterocyclic ring Moderate Broad-spectrum antibiotic
Pyrimethanil Lacks S=O bond; contains pyrimidine ring Low Fungicide

Key Findings :

  • Sulfapyridine and SDZ exhibit comparable ionization efficiencies due to shared sulfonamide and nitrogen-rich structures, while pyrimethanil’s lack of S=O bonds reduces its analytical detectability .

Pharmacokinetic Comparison

SDZ’s pharmacokinetics were compared with sulfamethoxazole (SMX) in broilers:

Parameter SDZ SMX Trimethoprim (TMP)
Clearance (L/h/kg) 0.15 0.15 1.53
Volume of Distribution (L/kg) 0.51 0.62 3.14
Body Weight Effect Increased clearance and Vd Increased clearance and Vd No significant effect

Key Findings :

  • SDZ and SMX share nearly identical clearance rates but lower than TMP, highlighting class-specific metabolic pathways .
  • Body weight positively correlates with SDZ’s distribution, suggesting dosage adjustments in veterinary applications .

Environmental Behavior and Adsorption

SDZ’s environmental fate varies with soil properties and colloid interactions:

Table 4.1: Adsorption Capacity in Soils
Soil Type Organic Content Adsorption Capacity (Qm for SDZ) Competing Compound (TC, NFX) Reference
Peat Soil High 58.7 mg/kg TC > NFX > SDZ
Black Soil Moderate 45.2 mg/kg TC > SDZ > NFX
Red Soil Low 12.3 mg/kg TC > NFX > SDZ

Key Findings :

  • Adsorption follows TC > NFX > SDZ in competitive scenarios due to SDZ’s lower hydrophobicity .
  • High organic content (e.g., peat soil) enhances SDZ adsorption via π-π interactions and hydrogen bonding .
Ion Strength Effects:
  • Low ion strength (0.001–0.003 mol/L) promotes SDZ migration via colloid-facilitated transport, while high ion strength (0.005–0.010 mol/L) enhances adsorption .

Degradation Methods and Efficiency

SDZ’s degradation efficiency varies across advanced oxidation processes (AOPs):

Method Conditions SDZ Removal (%) Time (min) Byproducts/Toxicity Reference
Fe/C-900 + PMS pH 7, 60 min 100 60 Non-toxic sulfate radicals
Ni-Sb-SnO2 Electrode 15 mA/cm², pH 8, NaCl 0.02 mol/L 100 15 Hydroxylated intermediates
Microbial Fuel Cell (MFC) 40 mg/L SDZ, 5-month acclimation 98.23 120 Non-inhibitory to E. coli

Key Findings :

  • Electrocatalytic oxidation achieves rapid SDZ removal via ·OH radicals, but requires conductive electrodes .
  • MFCs offer sustainable degradation with minimal toxic byproducts, though acclimation periods are lengthy .

Endocrine Disruption Potential

SDZ was grouped with bisphenol S (BpS) and vinclozolin (VZ) based on physicochemical properties mimicking 20-hydroxyecdysone (20E) .

Parameter SDZ BpS VZ
Bioaccumulation Low Moderate High
EcR/USP Binding Moderate Low High
Gene Regulation E74 activation Inconclusive EcR activation

Key Findings :

  • SDZ’s low bioaccumulation but moderate receptor binding suggests subchronic endocrine effects, warranting long-term exposure studies .

Q & A

Q. How can in silico modeling enhance this compound’s target identification?

  • Methodological Answer : Perform molecular docking simulations using crystal structures of Toll-like receptor 4 (TLR4)/MD-2 complexes. Validate predictions with surface plasmon resonance (SPR) binding assays. Cross-validate with transcriptomic data from LPS-challenged models .

Key Guidelines for Researchers

  • Data Reporting : Include raw datasets, statistical codes, and experimental metadata in supplementary materials to enable replication .
  • Ethical Compliance : Obtain institutional approval for animal studies and disclose conflicts of interest .
  • Literature Synthesis : Use systematic reviews to contextualize this compound’s role within immunopharmacology, prioritizing peer-reviewed journals over non-specialized databases .

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